![molecular formula C11H15BFNO3 B1403445 (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid CAS No. 1704082-27-8](/img/structure/B1403445.png)
(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid
Overview
Description
“(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been increasingly seen in approved drugs .
Molecular Structure Analysis
The molecular formula of “(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid” is C11H15BFNO3 .Chemical Reactions Analysis
Boronic acids play an exquisite role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .Scientific Research Applications
Medicinal Chemistry: Inhibitor Design
This compound has been explored for its potential as a selective inhibitor in medicinal chemistry. For instance, it has shown inhibitory activity against specific isoenzymes of glycogen phosphorylase (GP), which plays a crucial role in glycogenolysis . By targeting GP, researchers aim to develop treatments for metabolic disorders like diabetes.
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
In organic synthesis, boronic acids are pivotal for Suzuki-Miyaura cross-coupling reactions. This particular boronic acid can be used to form carbon-carbon bonds under mild conditions, contributing to the synthesis of complex organic molecules .
Material Science: Polymer and Material Development
The reactivity of boronic acids with diols and Lewis bases makes them suitable for creating polymers and materials with specific properties. This compound could be used in the development of new materials with potential applications in electronics and nanotechnology .
Analytical Chemistry: Sensing Applications
Boronic acids are known for their sensing capabilities, especially in detecting diols and anions. This compound could be utilized in developing sensors for glucose or other biologically relevant molecules, which is significant for monitoring various health conditions .
Biochemistry: Neutron Capture Therapy
Boronic acids have been considered for drug design and as boron-carriers in neutron capture therapy for cancer treatment. Their ability to form stable complexes with biomolecules can be leveraged to deliver therapeutic agents to specific sites within the body .
Environmental Science: Detection and Analysis
The compound’s properties may be applied in environmental science for the detection and analysis of environmental pollutants. Its interaction with various organic and inorganic species can help in monitoring and maintaining ecological balance .
Agricultural Chemistry: Pest Control and Crop Protection
While direct applications in agricultural chemistry are not explicitly documented for this compound, boronic acids, in general, have been investigated for their role in plant protection and pest control. They could potentially be used to synthesize new agrochemicals that are more environmentally friendly and effective .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . This interaction forms the basis of their utility in various sensing applications and their role in the Suzuki–Miyaura (SM) cross-coupling reaction .
Mode of Action
The mode of action of (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . In this reaction, the boronic acid acts as a relatively stable, readily prepared, and environmentally benign organoboron reagent . The SM coupling reaction involves the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Boronic acids are known to play a crucial role in carbohydrate chemistry and glycobiology . They are involved in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest potential bioavailability .
Result of Action
The compound’s role in the suzuki–miyaura (sm) cross-coupling reaction suggests that it contributes to the formation of carbon–carbon bonds .
Action Environment
The compound’s role in the suzuki–miyaura (sm) cross-coupling reaction suggests that it operates under mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
[3-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQFGPVHSXEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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